molecular formula C5H7BrF3NO2 B2430175 3-Bromoazetidine;2,2,2-trifluoroacetic acid CAS No. 2361645-28-3

3-Bromoazetidine;2,2,2-trifluoroacetic acid

Cat. No. B2430175
CAS RN: 2361645-28-3
M. Wt: 250.015
InChI Key: QOGPLZUNZXZZAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including 3-Bromoazetidine, has been a topic of research due to their ubiquity in natural products and importance in medicinal chemistry . Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .


Molecular Structure Analysis

The molecular formula of 3-Bromoazetidine is CHBrN, with an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromoazetidine include an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .

Scientific Research Applications

Synthesis of Azetidines

Azetidines are a class of organic compounds with a four-membered nitrogen-containing ring. They are known for their reactivity and ubiquity in natural products, and they play a significant role in medicinal chemistry . 3-Bromoazetidine can be used in the synthesis of azetidines .

Amino Acid Surrogates

Azetidines, such as 3-Bromoazetidine, are considered remarkable for their aptness as amino acid surrogates . This makes them useful in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides.

Nucleic Acid Chemistry

The potential of azetidines in nucleic acid chemistry is also noteworthy . They can be used in the synthesis of nucleic acid analogs, which can have applications in the study of DNA and RNA structures and functions.

Catalytic Processes

Azetidines also have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions can lead to the formation of larger ring systems, which can have various applications in organic synthesis.

6. Trifluoroacetic Acid as a Solvent and Catalyst Trifluoroacetic acid (TFA), which is part of the compound , has seen extensive application in organic synthesis both as a solvent and as a catalyst . It can facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .

Safety and Hazards

Trifluoroacetic acid (TFA) is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be corrosive to metals, harmful if inhaled, and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The synthesis of azetidines, including 3-Bromoazetidine, and the use of trifluoroacetic acid in various reactions continue to be areas of active research . The potential applications and future directions of these compounds will likely be influenced by the outcomes of this ongoing research.

properties

IUPAC Name

3-bromoazetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPLZUNZXZZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)Br.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoazetidine trifluoroacetic acid

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